Bisucaberin

Übersicht

Beschreibung

E101, auch bekannt als Riboflavin oder Vitamin B2, ist ein wasserlösliches Vitamin, das für die menschliche Gesundheit unerlässlich ist. Es spielt eine entscheidende Rolle im Energiestoffwechsel, in der Zellatmung und in der Aufrechterhaltung des normalen Wachstums und der Entwicklung. Riboflavin kommt natürlich in verschiedenen Lebensmitteln vor, darunter Eier, grünes Gemüse, Milch, Fleisch, Pilze und Mandeln .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Riboflavin kann durch chemische Verfahren synthetisiert werden, obwohl die moderne industrielle Produktion hauptsächlich auf Fermentationsmethoden basiert. Die chemische Synthese umfasst die Kondensation von 3,4-Dimethylanilin mit Ribose, gefolgt von Cyclisierungs- und Oxidationsschritten zur Bildung von Riboflavin .

Industrielle Produktionsverfahren

Die industrielle Produktion von Riboflavin erfolgt unter Verwendung von Fermentationstechniken. Genetisch modifizierte Stämme von Bakterien und Pilzen werden verwendet, um Riboflavin in großen Mengen zu produzieren. Diese Mikroorganismen werden in kontrollierten Umgebungen kultiviert, wo sie einfache Zucker durch eine Reihe enzymatischer Reaktionen in Riboflavin umwandeln .

Chemische Reaktionsanalyse

Arten von Reaktionen

Riboflavin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Riboflavin kann zu Lumichrom und Lumiflavin oxidiert werden.

Reduktion: Es kann zu Dihydroriboflavin reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Phosphorsäure und Adenosintriphosphat (ATP) sind an der Bildung von FMN und FAD beteiligt.

Hauptprodukte, die gebildet werden

Lumichrom: und durch Oxidation.

Dihydroriboflavin: durch Reduktion.

Flavinmononukleotid (FMN): und Flavinadenindinukleotid (FAD) durch Substitution.

Wissenschaftliche Forschungsanwendungen

Riboflavin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorläufer bei der Synthese verschiedener Flavin-Derivate verwendet.

Biologie: Unerlässlich für die Untersuchung der Zellatmung und des Energiestoffwechsels.

Medizin: Zur Behandlung von Riboflavinmangel und als Ergänzung zur Vorbeugung von Migräne.

Industrie: Als Lebensmittelfarbstoff und zur Anreicherung von Lebensmitteln eingesetzt

Wirkmechanismus

Riboflavin übt seine Wirkungen aus, indem es als Vorläufer für die Coenzyme Flavinmononukleotid (FMN) und Flavinadenindinukleotid (FAD) dient. Diese Coenzyme sind an Redoxreaktionen innerhalb der Zelle beteiligt und spielen eine kritische Rolle in der Elektronentransportkette und der Energieproduktion. Riboflavin bindet an Enzyme wie Riboflavin-Kinase und Riboflavin-Synthase und erleichtert die Umwandlung von Riboflavin in seine aktiven Coenzymformen .

Analyse Chemischer Reaktionen

Types of Reactions

Riboflavin undergoes various chemical reactions, including:

Oxidation: Riboflavin can be oxidized to form lumichrome and lumiflavin.

Reduction: It can be reduced to form dihydroriboflavin.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like phosphoric acid and adenosine triphosphate (ATP) are involved in the formation of FMN and FAD.

Major Products Formed

Lumichrome: and from oxidation.

Dihydroriboflavin: from reduction.

Flavin mononucleotide (FMN): and flavin adenine dinucleotide (FAD) from substitution.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Bisucaberin has shown significant promise as an anticancer agent. Its mechanism of action primarily involves enhancing the immune system's ability to target and destroy cancer cells.

- Mechanism of Action : this compound sensitizes tumor cells to macrophage-mediated cytolysis. Studies indicate that this compound enhances the cytolytic activity of macrophages against cancer cells, such as fibrosarcoma L-1023 and mouse leukemia L-1210 cells. The compound does not activate macrophages but rather makes tumor cells more susceptible to lysis by non-activated macrophages .

-

Case Studies :

- Fibrosarcoma L-1023 : At a concentration of 18 µg/ml, this compound inhibited 85% of this cancer cell line while maintaining over 98% cell viability.

- Mouse Leukemia L-1210 : The IC50 value for this compound was found to be 3.6 µg/ml.

- IMC Carcinoma : The IC50 was determined to be 5.1 µg/ml, indicating effective inhibition of this cancer type as well .

Biochemical Research Tool

This compound serves as a valuable research tool in studying siderophore mechanisms and their roles in microbial iron acquisition.

- Siderophore Mechanisms : As a siderophore, this compound binds iron ions and facilitates their transport into bacterial cells. This property is crucial for understanding microbial survival in iron-limited environments .

- Potential Applications :

Iron Chelation Properties

This compound's ability to chelate iron positions it as a candidate for treating conditions associated with iron overload.

- Clinical Relevance : Similar compounds like desferrioxamine B are already used clinically to treat iron poisoning. The chelation properties of this compound could potentially be explored for similar therapeutic applications .

Antimicrobial Activity

While primarily noted for its anticancer properties, this compound may also exhibit antimicrobial effects.

- Biofilm Formation Inhibition : Some studies suggest that siderophores like this compound could inhibit biofilm formation in certain bacteria, which is critical in treating chronic infections .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Enhances macrophage-mediated cytolysis of tumor cells | IC50 values: L-1210 (3.6 µg/ml), IMC (5.1 µg/ml) |

| Biochemical Research | Tool for studying siderophore mechanisms | Important for understanding microbial iron uptake |

| Iron Chelation | Potential treatment for iron overload | Similar compounds used clinically |

| Antimicrobial Activity | May inhibit bacterial biofilm formation | Relevant for chronic infection treatments |

| Neuroprotective Potential | Possible protective effects against neurodegenerative diseases | Requires further investigation |

Wirkmechanismus

Riboflavin exerts its effects by serving as a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These coenzymes are involved in redox reactions within the cell, playing a critical role in the electron transport chain and energy production. Riboflavin binds to enzymes such as riboflavin kinase and riboflavin synthase, facilitating the conversion of riboflavin to its active coenzyme forms .

Vergleich Mit ähnlichen Verbindungen

Riboflavin ist unter den B-Vitaminen aufgrund seiner einzigartigen chemischen Struktur und Funktion einzigartig. Ähnliche Verbindungen umfassen:

Niacin (Vitamin B3): An Redoxreaktionen beteiligt, unterscheidet sich jedoch in Struktur und spezifischen Funktionen.

Pyridoxin (Vitamin B6): Beteiligt am Aminosäurestoffwechsel und an der Neurotransmitter-Synthese.

Thiamin (Vitamin B1): Essentiell für den Kohlenhydratstoffwechsel und die neuronale Funktion.

Riboflavin zeichnet sich durch seine Rolle bei der Bildung von FMN und FAD aus, die für eine Vielzahl von Stoffwechselprozessen unerlässlich sind .

Biologische Aktivität

Bisucaberin is a siderophore produced by the marine bacterium Tenacibaculum mesophilum, which has garnered attention for its unique biological activities, particularly in relation to tumor cell sensitization and iron acquisition mechanisms. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

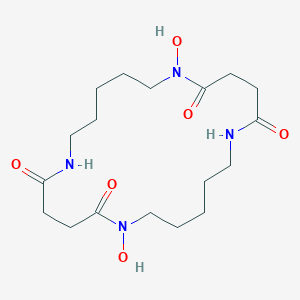

Overview of this compound

This compound belongs to the hydroxamate class of siderophores, characterized by their ability to chelate iron. This property is crucial for various biological processes, including microbial growth and pathogenicity. The compound was first isolated from a marine sponge in Palau and has since been studied for its structural characteristics and biological functions .

Tumor Cell Sensitization

Research indicates that this compound sensitizes tumor cells to cytolysis mediated by macrophages. This effect occurs through two primary mechanisms:

- Preincubation with Tumor Cells : When tumor cells are preincubated with this compound, they become more susceptible to macrophage-mediated cytolysis.

- Co-culture with Macrophages : The addition of this compound to co-cultures of macrophages and tumor cells enhances the cytolytic activity of macrophages against tumor cells .

The sensitizing activity of this compound is notably inhibited by ferric ions, suggesting that its iron-chelating ability plays a critical role in its function. Furthermore, this compound exhibits direct cytostatic effects on tumor cells by inhibiting DNA synthesis without causing cytolysis in the absence of macrophages .

Iron Acquisition

This compound's role as a siderophore enables it to facilitate iron uptake in bacteria, which is essential for their growth and metabolism. It operates through specific transport systems, engaging TonB-dependent transporters (TBDTs) such as FiuA and FpvB in Pseudomonas aeruginosa, enhancing the bacterium's ability to acquire iron from its environment .

Structural Characterization

The structure of this compound has been elucidated through various spectroscopic methods. It is classified as a linear dimeric hydroxamate siderophore, distinct from its cyclic counterparts . The biosynthetic gene cluster responsible for producing this compound B (a variant) has been cloned and characterized, revealing six open reading frames (ORFs) involved in its biosynthesis .

Case Studies

Several studies have highlighted the efficacy of this compound in different contexts:

- Macrophage Activation : In vitro studies demonstrated that this compound can activate murine peritoneal macrophages, enhancing their ability to lyse tumor cells.

- Comparative Analysis : A comparative study showed that this compound's sensitizing effects were more pronounced than those of other known siderophores, indicating its potential as a therapeutic agent against cancer .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1,12-dihydroxy-1,6,12,17-tetrazacyclodocosane-2,5,13,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N4O6/c23-15-7-10-18(26)22(28)14-6-2-4-12-20-16(24)8-9-17(25)21(27)13-5-1-3-11-19-15/h27-28H,1-14H2,(H,19,23)(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTADQMQBQBOJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150242 | |

| Record name | Bisucaberin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112972-60-8 | |

| Record name | Bisucaberin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112972608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisucaberin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISUCABERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY4B0E1H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.